REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].[CH3:7][C:8]1[CH:16]=[C:15]([C:17]([O-:19])=[O:18])[C:14]([CH3:20])=[CH:13][C:9]=1[C:10]([O-:12])=[O:11].CI>CN(C=O)C>[CH3:1][O:18][C:17]([C:15]1[C:14]([CH3:20])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([CH3:7])[CH:16]=1)=[O:19] |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
2,5-dimethylterephthalate
|
Quantity
|
214 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)[O-])C=C(C(=C1)C(=O)[O-])C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.068 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(=C(C(=O)O)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |